molecular formula C14H15N3O3 B13372240 7-(cyclopropylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyrido[4,3-d]pyrimidin-9-one

7-(cyclopropylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyrido[4,3-d]pyrimidin-9-one

Cat. No.: B13372240
M. Wt: 273.29 g/mol
InChI Key: CUIYSGAKBLERGX-UHFFFAOYSA-N
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Description

7-(cyclopropylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyrido[4,3-d]pyrimidin-9-one is a complex heterocyclic compound. This compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. The structure of this compound includes a cyclopropylcarbonyl group, a methyl group, and a tetrahydroisoxazolo ring fused to a pyrido[4,3-d]pyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(cyclopropylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyrido[4,3-d]pyrimidin-9-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating under reflux with sodium methoxide (MeONa) in butanol (BuOH). The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(cyclopropylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyrido[4,3-d]pyrimidin-9-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

7-(cyclopropylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyrido[4,3-d]pyrimidin-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(cyclopropylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyrido[4,3-d]pyrimidin-9-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to bind to these enzymes and block their activity is a key aspect of its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(cyclopropylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyrido[4,3-d]pyrimidin-9-one stands out due to its unique combination of structural features, including the cyclopropylcarbonyl group and the fused isoxazolo ring. These features contribute to its distinct biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

11-(cyclopropanecarbonyl)-5-methyl-6-oxa-2,7,11-triazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one

InChI

InChI=1S/C14H15N3O3/c1-8-6-12-15-11-4-5-16(13(18)9-2-3-9)7-10(11)14(19)17(12)20-8/h6,9H,2-5,7H2,1H3

InChI Key

CUIYSGAKBLERGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=C(CN(CC3)C(=O)C4CC4)C(=O)N2O1

Origin of Product

United States

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